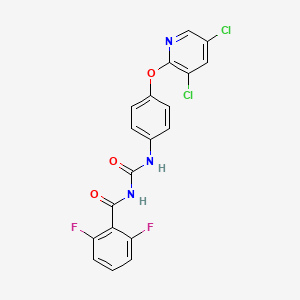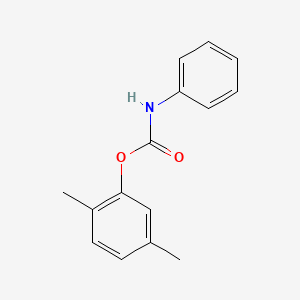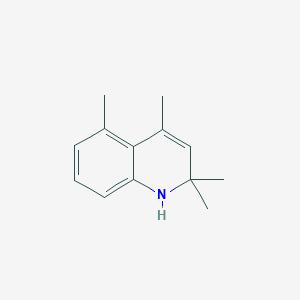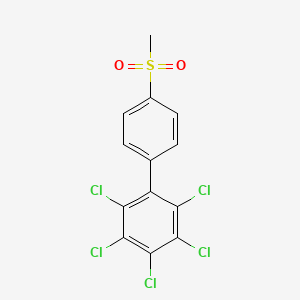
N-((4-(3,5-Dichloropyridin-2-yl)oxyphenyl)carbamoyl)-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(3,5-Dichloropyridin-2-yl)oxyphenyl)carbamoyl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms, an oxyphenyl group, and a difluorobenzamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3,5-Dichloropyridin-2-yl)oxyphenyl)carbamoyl)-2,6-difluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,5-dichloropyridine with 4-hydroxyphenyl isocyanate to form the intermediate 4-(3,5-dichloropyridin-2-yloxy)phenyl isocyanate. This intermediate is then reacted with 2,6-difluorobenzamide under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reaction time is common to achieve consistent results.
化学反応の分析
Types of Reactions
N-((4-(3,5-Dichloropyridin-2-yl)oxyphenyl)carbamoyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine-substituted positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
N-((4-(3,5-Dichloropyridin-2-yl)oxyphenyl)carbamoyl)-2,6-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N-((4-(3,5-Dichloropyridin-2-yl)oxyphenyl)carbamoyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-[(3,5-Dichloropyridin-2-yl)oxy]phenol
- N-(4-substituted phenyl)-2-(2-(2-(2-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazine carbothioamide
Uniqueness
N-((4-(3,5-Dichloropyridin-2-yl)oxyphenyl)carbamoyl)-2,6-difluorobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
67174-79-2 |
|---|---|
分子式 |
C19H11Cl2F2N3O3 |
分子量 |
438.2 g/mol |
IUPAC名 |
N-[[4-(3,5-dichloropyridin-2-yl)oxyphenyl]carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C19H11Cl2F2N3O3/c20-10-8-13(21)18(24-9-10)29-12-6-4-11(5-7-12)25-19(28)26-17(27)16-14(22)2-1-3-15(16)23/h1-9H,(H2,25,26,27,28) |
InChIキー |
AOSNKKKGDDTYJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)

![({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid](/img/structure/B14474721.png)


![4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine](/img/structure/B14474753.png)

![Tetrakis[(acetyloxy)methyl]phosphanium chloride](/img/structure/B14474771.png)

